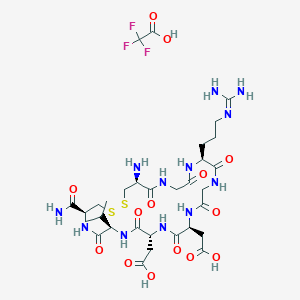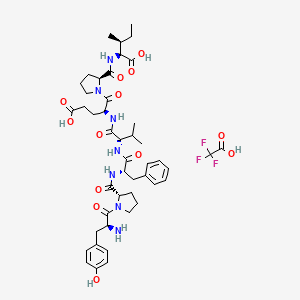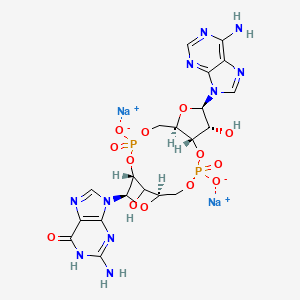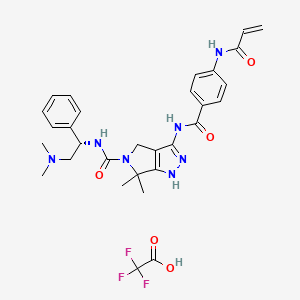
Gplgiagq (tfa)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
GPLGIAGQ (TFA) is a polypeptide that is cleavable by matrix metalloproteinase 2 (MMP2). It is used as a stimulus-sensitive linker in liposomal and micellar nanocarriers for targeted MMP2-triggered tumor therapy. Additionally, it is utilized in the synthesis of unique MMP2-targeted photosensitizers for photodynamic therapy (PDT) .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of GPLGIAGQ (TFA) involves solid-phase peptide synthesis (SPPS) techniques. The polypeptide is assembled step-by-step on a solid support, with each amino acid being added sequentially. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions, and coupling reagents to facilitate the formation of peptide bonds. The final product is cleaved from the solid support and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of GPLGIAGQ (TFA) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and integrity of the final product .
化学反应分析
Types of Reactions
GPLGIAGQ (TFA) undergoes cleavage reactions catalyzed by MMP2. This cleavage is essential for its function as a stimulus-sensitive linker in targeted drug delivery systems. The polypeptide can also participate in conjugation reactions to form photosensitizers for PDT .
Common Reagents and Conditions
Cleavage Reactions: Catalyzed by MMP2 under physiological conditions.
Conjugation Reactions: Involve reagents such as N-hydroxysuccinimide (NHS) esters and carbodiimides for coupling the polypeptide to other molecules
Major Products Formed
Cleavage Products: Shorter peptide fragments resulting from MMP2 activity.
Conjugation Products: Photosensitizers and other conjugates used in targeted therapies
科学研究应用
GPLGIAGQ (TFA) has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of MMP2-targeted photosensitizers for PDT.
Biology: Employed in studies involving MMP2 activity and its role in various biological processes.
Medicine: Utilized in targeted drug delivery systems for cancer therapy, leveraging its MMP2-cleavable properties.
Industry: Applied in the development of advanced drug delivery systems and therapeutic agents
作用机制
GPLGIAGQ (TFA) exerts its effects through cleavage by MMP2. This enzyme recognizes and cleaves the polypeptide at specific sites, triggering the release of therapeutic agents or activating photosensitizers. The molecular targets and pathways involved include the MMP2 enzyme and the downstream effects of the released or activated therapeutic agents .
相似化合物的比较
Similar Compounds
GPLGIAGQ: The non-TFA version of the polypeptide.
Other MMP2-Cleavable Polypeptides: Various polypeptides designed to be cleaved by MMP2 for targeted therapies.
Uniqueness
GPLGIAGQ (TFA) is unique due to its specific sequence and the presence of trifluoroacetic acid (TFA), which enhances its stability and solubility. Its ability to serve as a stimulus-sensitive linker in targeted drug delivery systems and its application in PDT make it a valuable compound in scientific research and therapeutic development .
属性
IUPAC Name |
(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H53N9O10.C2HF3O2/c1-6-17(4)26(30(48)36-18(5)27(45)34-14-23(42)37-19(31(49)50)9-10-22(33)41)39-24(43)15-35-28(46)20(12-16(2)3)38-29(47)21-8-7-11-40(21)25(44)13-32;3-2(4,5)1(6)7/h16-21,26H,6-15,32H2,1-5H3,(H2,33,41)(H,34,45)(H,35,46)(H,36,48)(H,37,42)(H,38,47)(H,39,43)(H,49,50);(H,6,7)/t17-,18-,19-,20-,21-,26-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPBVKEAINFXNHD-WCDCSSCGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C1CCCN1C(=O)CN.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)CN.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H54F3N9O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
825.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

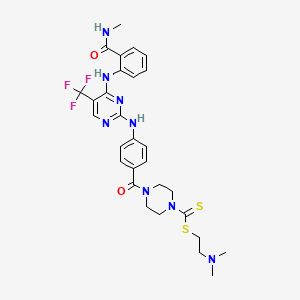
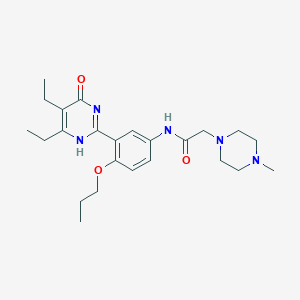
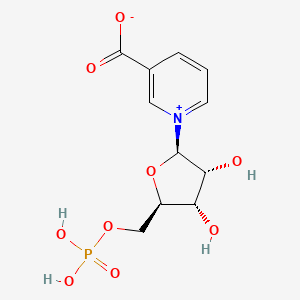
![6-Chloro-7-[[1-[(4-methylphenyl)methyl]triazol-4-yl]methylamino]quinoline-5,8-dione](/img/structure/B8107643.png)
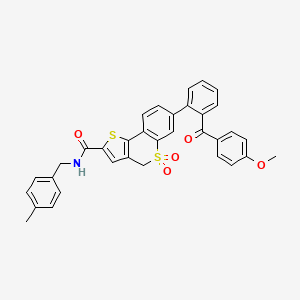

![[(Z,2S)-4-[(1R,3R,4R,6S,7R)-6-acetyloxy-4-(acetyloxymethyl)-7-hydroxy-5-methylspiro[2-oxabicyclo[3.2.1]octane-8,2'-oxirane]-3-yl]-3-methylbut-3-en-2-yl] 3-methylbutanoate](/img/structure/B8107649.png)
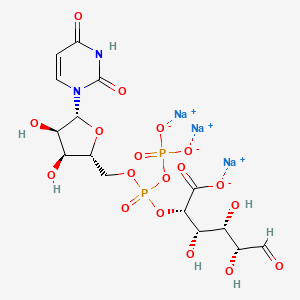
![[(1R,2S,3S,5R,8S,10S,11R,13R)-8-(furan-3-yl)-10-methyl-6,15-dioxo-7,14-dioxatetracyclo[11.2.1.02,11.05,10]hexadecan-3-yl] acetate](/img/structure/B8107663.png)
